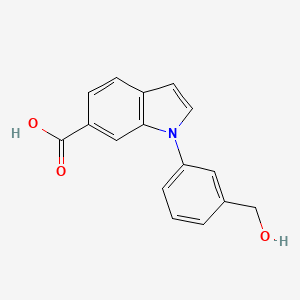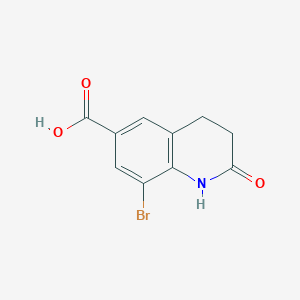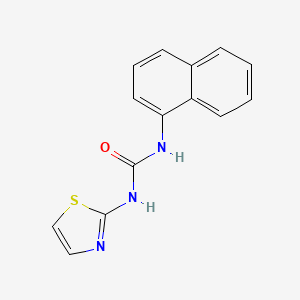
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea is an organic compound that features a naphthalene ring and a thiazole ring connected through a urea linkage
準備方法
The synthesis of 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea typically involves the reaction of naphthylamine with thiazole-2-carbonyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea can be compared with other similar compounds such as:
1-(Naphthalen-1-yl)-3-(thiazol-4-yl)urea: This compound has a similar structure but with the thiazole ring attached at a different position, leading to variations in its chemical and biological properties.
1-(Naphthalen-2-yl)-3-(thiazol-2-yl)urea: The naphthalene ring is attached at a different position, which can affect the compound’s reactivity and applications.
1-(Phenyl)-3-(thiazol-2-yl)urea:
特性
CAS番号 |
501008-89-5 |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC名 |
1-naphthalen-1-yl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C14H11N3OS/c18-13(17-14-15-8-9-19-14)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17,18) |
InChIキー |
RMDBULSUOLAATP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


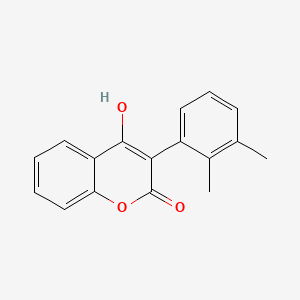
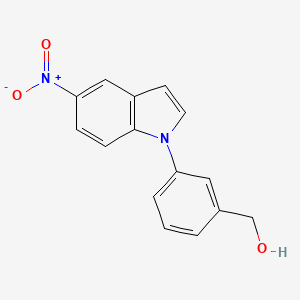
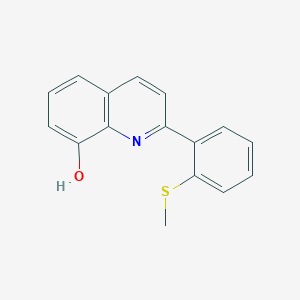
![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
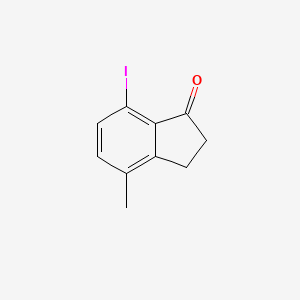
![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)
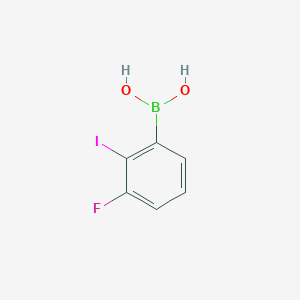
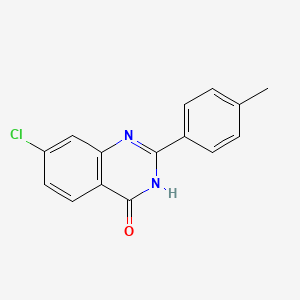
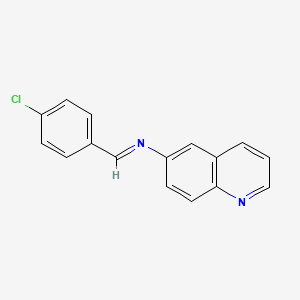
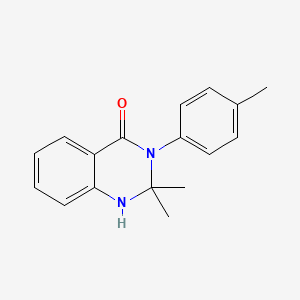
![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)
